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molecular formula C7H12ClNO B1604574 1-Methylpiperidine-4-carbonyl chloride CAS No. 41776-24-3

1-Methylpiperidine-4-carbonyl chloride

Cat. No. B1604574
M. Wt: 161.63 g/mol
InChI Key: MIVZCINZDWIBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659395B2

Procedure details

1-Methylpiperidine-4-carboxylic acid hydrochloride salt 10 g (55.7 mmol) was added to thionyl chloride (25 ml) and resulting mixture stirred at room temperature until the solid dissolved completely. The reaction mixture was stirred for another 20 minutes and concentrated. The product was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]([OH:11])=O)[CH2:5][CH2:4]1.S(Cl)([Cl:14])=O>>[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]([Cl:14])=[O:11])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CN1CCC(CC1)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
DISSOLUTION
Type
DISSOLUTION
Details
dissolved completely
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
CN1CCC(CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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